![molecular formula C13H11NO B1315234 1-(6-Phenylpyridin-3-yl)ethanone CAS No. 35022-79-8](/img/structure/B1315234.png)
1-(6-Phenylpyridin-3-yl)ethanone
Overview
Description
“1-(6-Phenylpyridin-3-yl)ethanone” is a chemical compound with the molecular formula C13H11NO . It has a molecular weight of 197.236 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C13H11NO/c1-10(15)12-7-8-13(14-9-12)11-5-3-2-4-6-11/h2-9H,1H3 . Its canonical SMILES representation is: CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 197.23 g/mol . The compound has a computed XLogP3-AA value of 2.2 , indicating its lipophilicity. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 and a topological polar surface area of 30 Ų .Scientific Research Applications
Synthesis and Chemical Characterization
1-(6-Phenylpyridin-3-yl)ethanone serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. Its derivatives have been explored for their potential in creating novel chemical entities with diverse biological activities. For example, derivatives synthesized from this compound have been evaluated for antimicrobial properties, demonstrating effectiveness against a range of microbial strains (Sherekar et al., 2022; Kumar B.R. Chaitanya et al., 2022).
Antimicrobial and Anticancer Activities
The chemical modifications of this compound have led to compounds with significant antimicrobial and anticancer activities. These synthesized compounds, including their metal complexes, exhibit cytotoxic effects on various carcinoma cell lines and show promising antibacterial properties against both gram-positive and gram-negative bacteria (Kumar B.R. Chaitanya et al., 2022).
Pharmacological Research
In the realm of pharmacological research, this compound and its derivatives have been identified as potential inhibitors of HIV-1 replication, showcasing the compound's versatility in drug discovery and development (Zhiping Che et al., 2015). Additionally, novel synthetic routes have been developed to create compounds with enhanced biological properties, further underlining the significance of this compound in scientific research (D. Kopchuk et al., 2017).
Material Science and Luminescent Properties
The compound has also found applications in material science, where its derivatives are used in the synthesis of complexes with notable luminescent properties. Such properties are valuable for the development of new materials and technologies (Jun Xu et al., 2010).
Mechanism of Action
properties
IUPAC Name |
1-(6-phenylpyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(15)12-7-8-13(14-9-12)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVDXJCNTSQZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00486603 | |
Record name | 1-(6-Phenylpyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00486603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35022-79-8 | |
Record name | 1-(6-Phenylpyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00486603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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